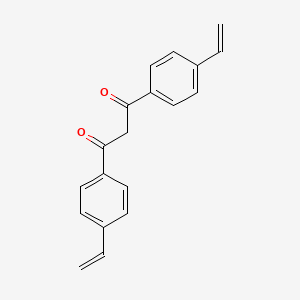
1,3-Bis(4-vinylphenyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(4-ethenylphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H16O2 and a molecular weight of 276.32900 g/mol . This compound is characterized by the presence of two ethenylphenyl groups attached to a propane-1,3-dione backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-ethenylphenyl)propane-1,3-dione typically involves the reaction of 4-ethenylbenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of 1,3-bis(4-ethenylphenyl)propane-1,3-dione can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: 4-ethenylbenzaldehyde and acetone
Catalyst: Base catalyst (e.g., sodium hydroxide)
Solvent: Ethanol
Temperature: 70°C
Pressure: Atmospheric pressure
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-ethenylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Substitution: The ethenyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Sodium borohydride in methanol, temperature around 0-5°C.
Substitution: Bromine in carbon tetrachloride, room temperature.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
1,3-bis(4-ethenylphenyl)propane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-bis(4-ethenylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(4-tert-butylphenyl)propane-1,3-dione
- 1,3-bis(3,5-dimethylphenyl)propane-1,3-dione
- 1,3-bis(4-hydroxyphenyl)propane-1,3-dione
Uniqueness
1,3-bis(4-ethenylphenyl)propane-1,3-dione is unique due to the presence of ethenyl groups, which confer distinct reactivity and properties compared to its analogs. The ethenyl groups enhance its ability to undergo polymerization and other addition reactions, making it valuable in the synthesis of advanced materials and polymers.
Properties
CAS No. |
512828-08-9 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1,3-bis(4-ethenylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C19H16O2/c1-3-14-5-9-16(10-6-14)18(20)13-19(21)17-11-7-15(4-2)8-12-17/h3-12H,1-2,13H2 |
InChI Key |
SHMTWOSKHSFTSM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)
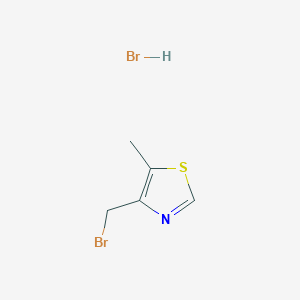
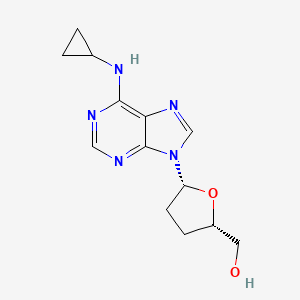
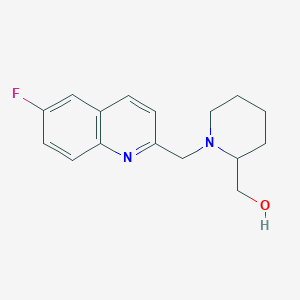

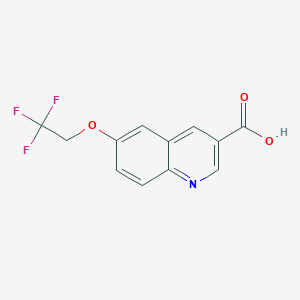
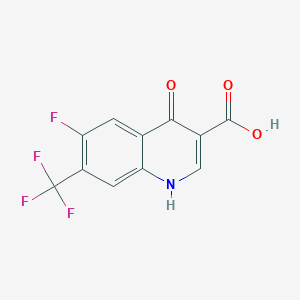
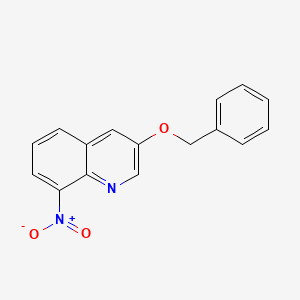

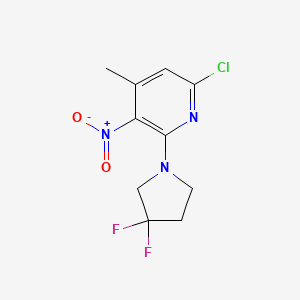

![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)
